1,3,5-Trichloro-2-(chloromethyl)benzene CAS 17293-03-7 properties
1,3,5-Trichloro-2-(chloromethyl)benzene CAS 17293-03-7 properties
An In-Depth Technical Guide to 1,3,5-Trichloro-2-(chloromethyl)benzene
Introduction
1,3,5-Trichloro-2-(chloromethyl)benzene, registered under CAS number 17293-03-7, is a polychlorinated aromatic hydrocarbon.[1][2] This class of compounds is of significant interest to researchers in organic synthesis, materials science, and drug development due to the unique chemical reactivity imparted by the multiple chlorine substituents. The presence of both aromatic and benzylic chlorine atoms offers distinct sites for nucleophilic substitution and further functionalization.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the core physicochemical properties, provides insights into its chemical behavior, outlines safety and handling protocols, and presents a plausible synthetic workflow. The information is synthesized from authoritative chemical databases and supplier technical sheets to ensure scientific integrity and practical utility.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the foundation of sound scientific research. 1,3,5-Trichloro-2-(chloromethyl)benzene is known by several synonyms, which can be critical when searching literature and databases.
| Identifier | Value | Source |
| CAS Registry Number | 17293-03-7 | [1] |
| Molecular Formula | C₇H₄Cl₄ | [1][3][4] |
| IUPAC Name | 1,3,5-trichloro-2-(chloromethyl)benzene | [4] |
| Synonyms | 2,4,6-Trichlorobenzyl chloride; Benzene, 1,3,5-trichloro-2-(chloromethyl)-; Toluene, α,2,4,6-tetrachloro- | [1][2] |
| InChI | InChI=1S/C7H4Cl4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 | [1] |
| InChIKey | NJQRKFOZZUIMGW-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)CCl)Cl)Cl | [3] |
Below is a diagram illustrating the chemical structure, highlighting the substitution pattern on the benzene ring.
Caption: Chemical structure of 1,3,5-Trichloro-2-(chloromethyl)benzene.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in experimental settings, including its solubility, stability, and reactivity. The high degree of chlorination in this molecule significantly influences these characteristics.
| Property | Value | Notes | Source |
| Molecular Weight | 229.9 g/mol | [3][4] | |
| Physical Form | Solid, Semi-solid, or liquid | Appearance depends on purity and ambient temperature. May appear as a colorless to pale yellow substance. | [2] |
| Boiling Point | 123-126 °C | At a pressure of 8 Torr. | [1][5] |
| 279.7 °C | Predicted at standard pressure. | [3] | |
| Density | 1.502 ± 0.06 g/cm³ | Predicted value. | [5] |
| Solubility | Low solubility in water; Soluble in organic solvents. | The nonpolar, highly chlorinated structure limits aqueous solubility. | [2] |
| Storage Temperature | Room temperature, under inert atmosphere. | Recommended to maintain stability and prevent degradation. |
Reactivity and Potential Applications
1,3,5-Trichloro-2-(chloromethyl)benzene serves as a versatile intermediate in organic synthesis.[2] The key to its utility lies in the differential reactivity of its chlorine atoms.
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Benzylic Chlorination Site: The chloromethyl group (-CH₂Cl) is a primary benzylic halide. This site is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide variety of functional groups (e.g., -OH, -CN, -OR, -NR₂) by reaction with appropriate nucleophiles. This reactivity is fundamental for building more complex molecular architectures.
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Aromatic Chlorination Sites: The chlorine atoms attached directly to the benzene ring are relatively unreactive towards typical nucleophilic substitution unless under harsh conditions or via specialized mechanisms (e.g., SₙAr). Their presence, however, significantly influences the electronic properties of the aromatic ring, making it electron-deficient. This can direct the course of electrophilic aromatic substitution reactions, should they be forced.
Due to its chemical nature, this compound is primarily used as an intermediate in the synthesis of more complex molecules, potentially including pharmaceuticals, agrochemicals, and specialty materials.[2] Some related chlorinated compounds have been investigated for their biological activities, including potential use in cancer therapy by inhibiting protein synthesis.[2][3]
Illustrative Synthetic Workflow
Generalized Protocol: Photochlorination of 1,3,5-Trichlorotoluene
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Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, a reflux condenser, and a thermometer. The outlet of the condenser is connected to a gas scrubber (e.g., a sodium hydroxide solution) to neutralize excess chlorine and HCl byproduct.
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Charging the Reactor: The flask is charged with 1,3,5-trichlorotoluene and an inert solvent like carbon tetrachloride.
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Initiation: The mixture is heated to a gentle reflux. A UV lamp is positioned to irradiate the flask, initiating the radical reaction.
-
Chlorination: Chlorine gas is bubbled through the stirring, refluxing mixture at a controlled rate. The reaction is monitored by observing the consumption of the yellow-green chlorine gas and by analytical methods like GC-MS to track the conversion of the starting material.
-
Workup and Purification: Once the desired conversion is achieved, the chlorine gas flow and UV lamp are turned off. The mixture is cooled and purged with an inert gas (e.g., nitrogen) to remove residual chlorine and HCl. The solvent is removed under reduced pressure (rotary evaporation). The crude product is then purified, typically by vacuum distillation, to isolate the target compound, 1,3,5-trichloro-2-(chloromethyl)benzene.
The following diagram illustrates this general experimental workflow.
Caption: General workflow for synthesis and purification.
Safety, Handling, and Toxicological Profile
Working with polychlorinated compounds requires strict adherence to safety protocols. These substances can be irritating and may pose long-term health risks.
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Hazard Identification: This compound is irritating to the skin, eyes, and respiratory system.[6] Specific GHS hazard statements for related compounds include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Due to its chlorinated nature, it may exhibit toxicity and environmental persistence.[2]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]
-
Handling and Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7] Ensure containers are well-sealed to prevent leakage.[6]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
-
ChemBK. (2024). 1,3,5-trichloro-2-methyl-benzene. ChemBK. [Link]
-
CAS. (n.d.). 1,3,5-Trichloro-2-(chloromethyl)benzene. CAS Common Chemistry. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). 1,3,5-Trichloro-2-(chloromethyl)benzene | C7H4Cl4 | CID 14939. National Center for Biotechnology Information. [Link]
-
CPAchem. (2024). Safety data sheet. CPAchem. [Link]
- Singh, B., et al. (n.d.). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB)
-
PubChem. (n.d.). 1,3,5-Trichloro-2-(trichloromethyl)benzene | C7H2Cl6 | CID 14434857. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene.
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